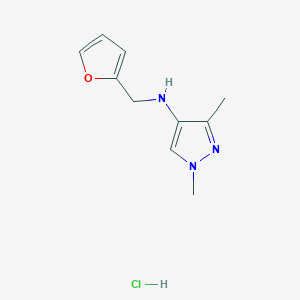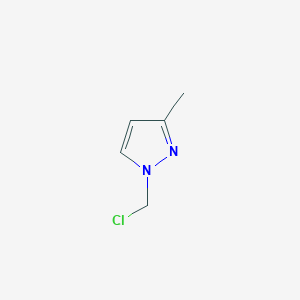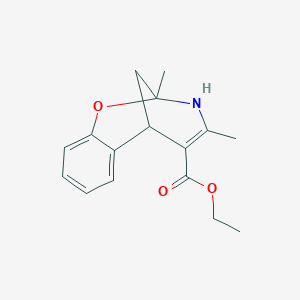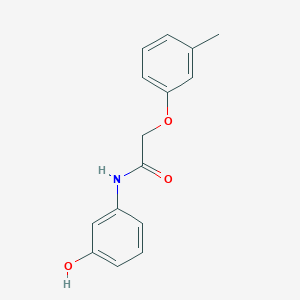
N-(2-Furylmethyl)-1,3-dimethyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Furylmethyl)-1,3-dimethyl-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a furylmethyl group attached to the nitrogen atom at position 1 and two methyl groups at positions 1 and 3 of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Furylmethyl)-1,3-dimethyl-1H-pyrazol-4-amine typically involves the reaction of 2-furylmethylamine with 1,3-dimethyl-1H-pyrazol-4-carboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid. The reaction mixture is heated to reflux for several hours, followed by cooling and purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance reaction rates, yields, and purity while reducing energy consumption and waste generation. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
N-(2-Furylmethyl)-1,3-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can yield reduced forms of the compound, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used. These reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles. Conditions vary depending on the specific reaction and desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce amines or alcohols, and substitution may result in various substituted derivatives.
Scientific Research Applications
N-(2-Furylmethyl)-1,3-dimethyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: The compound can be used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-Furylmethyl)-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(2-Furylmethyl)-3H-purin-6-amine: A compound with a similar furylmethyl group but different core structure.
2-Furylmethylamine: A simpler compound with only the furylmethyl group attached to an amine.
1,3-Dimethyl-1H-pyrazol-4-carboxaldehyde: A precursor in the synthesis of N-(2-Furylmethyl)-1,3-dimethyl-1H-pyrazol-4-amine.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C10H14ClN3O |
|---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-1,3-dimethylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C10H13N3O.ClH/c1-8-10(7-13(2)12-8)11-6-9-4-3-5-14-9;/h3-5,7,11H,6H2,1-2H3;1H |
InChI Key |
ZBMFXBGEQBWLGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC=CO2)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-ethyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride](/img/structure/B12222244.png)
![1,3,5-trimethyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B12222247.png)


![2-chloro-1-(7-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B12222265.png)
![5-cyclopropyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride](/img/structure/B12222270.png)

![2-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B12222291.png)
![1-(difluoromethyl)-N-[(3-methoxyphenyl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12222302.png)

![Ethyl {2,2,2-trichloro-1-[(6-methylpyrimidin-4-yl)sulfanyl]ethyl}carbamate](/img/structure/B12222315.png)
![Ethyl 4-(2-ethoxy-2-oxoethyl)-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B12222317.png)
